1,4-Dibromo-2,5-diethylbenzene
Overview
Description
1,4-Dibromo-2,5-diethylbenzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two ethyl groups are substituted at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-diethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-diethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-diethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding diethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of diethylbenzene .
Scientific Research Applications
1,4-Dibromo-2,5-diethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-diethylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethyl groups are converted to carboxylic acids through the formation of intermediate species. The pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of ethyl groups.
1,4-Dibromo-2,5-diisopropylbenzene: Similar structure but with isopropyl groups instead of ethyl groups.
1,4-Dibromo-2,5-dipropylbenzene: Similar structure but with propyl groups instead of ethyl groups
Uniqueness: 1,4-Dibromo-2,5-diethylbenzene is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. The ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical transformations .
Properties
IUPAC Name |
1,4-dibromo-2,5-diethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRBCFMFYOUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615089 | |
Record name | 1,4-Dibromo-2,5-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40787-48-2 | |
Record name | 1,4-Dibromo-2,5-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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